molecular formula C9H21ClN2O B1528861 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride CAS No. 1236262-91-1

2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride

Cat. No.: B1528861
CAS No.: 1236262-91-1
M. Wt: 208.73 g/mol
InChI Key: IOCBYWWBHVBWFL-UHFFFAOYSA-N
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Description

2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride (CAS 1236262-91-1) is a branched amide derivative with a molecular formula of C₉H₂₁ClN₂O and a molecular weight of 208.73 g/mol . The compound features a secondary butyl (sec-butyl) group attached to the amide nitrogen and a methyl substituent at the 3-position of the butanamide backbone.

Properties

IUPAC Name

2-amino-N-butan-2-yl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-5-7(4)11-9(12)8(10)6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCBYWWBHVBWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236262-91-1
Record name Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236262-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

  • Molecular Formula : C9H21ClN2O
  • Molecular Weight : Approximately 208.73 g/mol
  • Classification : Acyclic amide, existing as a hydrochloride salt which enhances its solubility in aqueous environments.

The biological activity of 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride is hypothesized to involve:

  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Neurotransmitter Receptor Binding : The amino group in its structure may allow it to interact with various neurotransmitter receptors, although comprehensive studies are required to elucidate these interactions fully.

Biological Applications

Despite the lack of extensive research on the specific biological effects of this compound, it has been noted for several potential applications:

  • Biomedical Research : It serves as a tool for studying biological processes involving amino acids and neurotransmitters.
  • Pharmaceuticals : Its properties make it a candidate for further research into therapeutic effects, particularly in modulating enzyme activity and receptor interactions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific side chain configuration (the sec-butyl group), which influences its biological activity compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-3-methylbutanamide hydrochlorideC5H13ClN2OLacks the sec-butyl group; simpler structure
(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamideC9H19N2OContains a tert-butyl group; different sterics
2-Amino-N-(isobutyl)-3-methylbutanamideC9H19N2OIsobutyl group instead of sec-butyl

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays. For example:

  • Enzyme Inhibition Studies : Compounds with similar structures have been utilized to explore their inhibitory effects on specific enzymes, leading to potential therapeutic applications in treating conditions like inflammation and metabolic disorders.
  • Neuropharmacological Research : The interaction of structurally related compounds with neurotransmitter systems has been documented, indicating that further studies on 2-Amino-N-(sec-butyl)-3-methylbutanamide could yield insights into its pharmacological potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2-amino-N-(sec-butyl)-3-methylbutanamide hydrochloride and its closest analogs:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Notable Properties
This compound 1236262-91-1 C₉H₂₁ClN₂O 208.73 sec-butyl, methyl Low polarity (no hydrogen bond acceptors beyond amide); room-temperature stability
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride 1236262-43-3 C₁₀H₂₁ClN₂O 220.74 Cyclopentyl, methyl Higher topological polar surface area (55.1 Ų); 3 H-bond donors, 2 acceptors
2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride 1236256-49-7 C₁₀H₁₇ClN₂O₂ 232.71 Furan-2-ylmethyl, methyl Heterocyclic furan group introduces π-π interaction potential; increased oxygen content
2-(Benzylamino)-3-methylbutanoic acid hydrochloride 1396964-70-7 C₁₂H₁₈ClN₂O₂ N/A Benzyl, carboxylic acid Carboxylic acid functional group enhances hydrophilicity; distinct acidity profile
Key Observations:
  • Steric and Electronic Effects: Replacing the sec-butyl group in the target compound with a cyclopentyl group (as in CAS 1236262-43-3) increases molecular weight by ~12 g/mol and introduces a rigid, non-planar ring system. This likely enhances steric hindrance and reduces conformational flexibility, which could impact binding interactions in biological systems .
  • However, the furan’s aromaticity may also increase lipophilicity, creating a balance between solubility and membrane permeability .
  • Functional Group Diversity: The carboxylic acid in 2-(benzylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-70-7) introduces ionizable functionality (pKa ~2–3 for carboxylic acids), contrasting with the non-ionizable amide group in the target compound.

Preparation Methods

Amide Formation via Carbodiimide-Mediated Coupling

A key method involves the use of carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBT) to activate carboxylic acids for amide bond formation at room temperature.

  • Reaction conditions:
    • Room temperature (20–25 °C)
    • Reaction time: 6–24 hours
    • Solvent: inert solvents like methylene chloride
    • Tertiary base: N-methylmorpholine to facilitate coupling
  • Process: The amino acid derivative is activated by EDCI/HOBT, then reacted with sec-butylamine or its protected form to yield the amide intermediate.
  • Workup: The reaction mixture is cooled, neutralized (e.g., with sodium bicarbonate), and the product is isolated by conventional means such as extraction and crystallization.

This method is widely used for preparing amides with stereochemical control and high purity.

Protection and Deprotection Strategies

  • Protection: The amino group of the amino acid derivative is often protected using benzyl (Bn) or carbobenzyloxy (Cbz) groups to prevent side reactions during coupling.
  • Deprotection: Hydrogenation using palladium catalysts (e.g., Pd on carbon or Pd(OH)_2) under hydrogen atmosphere at room temperature (40–60 psi) removes benzyl or Cbz groups, yielding the free amine.
  • Purification: Filtration to remove catalyst and solvent evaporation under reduced pressure yields the deprotected amide.

Preparation of (S)-2-Aminobutanamide Hydrochloride Intermediate

A closely related intermediate, (S)-2-aminobutanamide hydrochloride, can be prepared by:

  • Ammonolysis: Reacting 2-bromo-butyric acid methyl ester with ammoniacal liquor at low temperature (-5 to 5 °C) for 2 hours, followed by warming to 45 °C to complete the reaction.
  • Fractionation: Addition of butanols and tartaric acid to precipitate the (S)-2-aminobutanamide tartrate salt.
  • Salification: Conversion of the tartrate salt to hydrochloride salt by reaction with hydrogen chloride in isopropanol at subzero temperatures (-5 °C), followed by reflux and isolation by centrifugation.

This method avoids the use of toxic reagents like hydrocyanic acid and offers high purity and cost efficiency.

Reaction Conditions and Parameters Summary

Step Reagents/Conditions Temperature (°C) Time Notes
Amide coupling EDCI, HOBT, N-methylmorpholine, methylene chloride 20–25 6–24 hours Room temperature coupling
Protection Benzyl halide or Cbz reagents, base (NaOH/K2CO3) Ambient to reflux Variable Protect amino groups
Deprotection Pd/C or Pd(OH)_2, H2 (40–60 psi), methanol 20–25 12–24 hours Hydrogenolysis to remove protecting groups
Ammonolysis (intermediate) 2-bromo-butyric acid methyl ester, NH3 -5 to 45 2+ hours Low temp ammonolysis
Salification HCl in isopropanol -5 to reflux 2 hours Formation of hydrochloride salt

Research Findings and Optimization Insights

  • The use of EDCI/HOBT coupling reagents is preferred for mild conditions and high stereochemical fidelity during amide bond formation.
  • Protection/deprotection steps are critical to avoid side reactions and to achieve high purity of the final amide.
  • The hydrogenation deprotection step requires careful control of pressure and catalyst loading to ensure complete removal of protecting groups without over-reduction.
  • The ammonolysis and salification method for the hydrochloride salt is advantageous for industrial scale due to its avoidance of hazardous reagents and its high yield and purity.
  • Reaction temperatures between 0–25 °C are generally optimal for coupling and deprotection steps, while ammonolysis benefits from low initial temperatures to control reactivity.
  • Solvent choice (e.g., methylene chloride for coupling, methanol for deprotection, isopropanol for salification) influences reaction efficiency and product isolation.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride, and how are reaction conditions optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves amidation between a β-amino acid derivative (e.g., 2-amino-3-methylbutanoic acid) and sec-butylamine, followed by HCl salt formation. Key steps include:
  • Starting materials : Chiral amino acids or esters (e.g., (S)-ethyl 2-amino-3-methylbutanoate) to preserve stereochemistry .
  • Reaction conditions : Use of coupling agents (e.g., EDC/HCl) in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize racemization .
  • Purification : Crystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization : Adjust molar ratios (1:1.2 for amine:acid), monitor pH during HCl salt formation, and use inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and detect impurities (e.g., unreacted sec-butylamine) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolve degradation products .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for C9_9H20_{20}ClN2_2O: 217.12 g/mol) and detects side products (e.g., over-alkylated species) .

Q. How does the hydrochloride form influence solubility and handling in aqueous biological assays?

  • Methodological Answer : The hydrochloride salt enhances water solubility (>50 mg/mL in PBS) compared to the free base, enabling use in cell-based assays. However:
  • pH sensitivity : Solutions in water (pH ~3–4) may require buffering (e.g., 10 mM phosphate buffer) for stability .
  • Storage : Lyophilized powder stored at −20°C under argon retains stability for >12 months .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis without compromising enantiomeric excess?

  • Methodological Answer :
  • Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantioselectivity during amidation .
  • Flow chemistry : Continuous flow systems reduce reaction times and improve heat management, achieving >80% yield at 100 mmol scale .
  • In-line analytics : FTIR monitors reaction progress in real-time to halt reactions at peak conversion .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions or compound purity :
  • Purity validation : Re-test batches via HPLC and NMR; exclude lots with <98% purity .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and control for buffer ionic strength .
  • Metabolite interference : LC-MS/MS screens for hydrolyzed byproducts (e.g., free sec-butylamine) that may inhibit targets .

Q. What advanced techniques validate stereochemical integrity in chiral synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Vibrational circular dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. How can protein interaction studies (e.g., target binding) be designed to account for this compound’s ionic properties?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize target proteins on carboxylated dextran chips; use HBS-EP buffer (pH 7.4) with 0.005% Tween-20 to minimize non-specific binding .
  • Isothermal titration calorimetry (ITC) : Correct for heat of dilution by subtracting control titrations of HCl in buffer .

Q. What stability-indicating methods assess degradation under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (N-oxide formation) .
  • Light exposure : UV irradiation (254 nm, 6 h) detects photolytic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride
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2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride

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